molecular formula C9H10N2O B11920422 (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Cat. No.: B11920422
M. Wt: 162.19 g/mol
InChI Key: YDLCHIUZQNINKK-UHFFFAOYSA-N
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Description

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with suitable reagents to form the pyrrolo[2,3-b]pyridine core, followed by functionalization at the 5-position to introduce the methanol group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1.1. Fibroblast Growth Factor Receptor Inhibition

Recent studies have identified derivatives of pyrrolo[2,3-b]pyridine as potent inhibitors of fibroblast growth factor receptors (FGFRs). The compound (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol has been synthesized and evaluated for its ability to inhibit FGFR activity, which is crucial in various cancers. In a notable study, derivatives were screened for their antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The findings indicated that certain modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring significantly enhanced FGFR inhibition potency, with some compounds showing IC50 values in the low micromolar range .

1.2. Anticancer Activity

The anticancer properties of this compound have been explored through various assays. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines by interfering with key signaling pathways involved in cell survival and growth. For instance, compounds derived from this structure were shown to reduce colony formation in mouse breast cancer cells (4T1) in a concentration-dependent manner, suggesting its potential as a therapeutic agent against breast cancer .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrrolidine derivatives. The synthetic route often includes the introduction of functional groups that enhance biological activity or selectivity towards specific targets.

Table 1: Synthetic Routes for Pyrrolo[2,3-b]pyridine Derivatives

StepReagents UsedConditionsYield
1Pyrrolidine + Aldehyde50°C, 5h45–60%
2Reduction with TriethylsilaneReflux46–80%

This table summarizes typical synthetic steps involved in producing derivatives of this compound, showcasing the efficiency of various reaction conditions.

3.1. Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the pyrrolo ring have been systematically studied to ascertain their impact on biological activity. For example, substituents that enhance hydrogen bonding capabilities at the 5-position have been shown to improve binding affinity to FGFRs significantly.

Case Study: FGFR Inhibition

In a recent publication, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their FGFR inhibitory activities. The study highlighted that compounds with larger hydrophobic groups at the 5-position exhibited improved potency due to better accommodation within the receptor's binding pocket. This finding underscores the importance of molecular design in developing effective FGFR inhibitors based on the pyrrolo framework .

Mechanism of Action

The mechanism of action of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include signal transduction pathways, such as the PI3K/Akt/mTOR pathway, which is critical in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methanol group at the 5-position allows for unique reactivity and interactions compared to similar compounds .

Biological Activity

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, with a molecular formula of C9_9H10_{10}N2_2O and CAS number 1638760-53-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Weight : 162.19 g/mol
  • Purity : 97%
  • Structure : The compound features a pyrrole ring fused with a pyridine structure, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-cancer properties, kinase inhibition, and potential neuroprotective effects.

Antiproliferative Activity

A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds showed significant antiproliferative activity against cancer cell lines. The cell line MDA-MB-231 was particularly sensitive to these compounds, with EC50_{50} values indicating effective inhibition of cell growth .

Table 1: Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDCell LineEC50_{50} (µM)Mechanism of Action
12dMDA-MB-2310.75SRC Inhibition
12eMDA-MB-2310.50ABL Inhibition
12mHCT1160.55MPS1 Inhibition

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, it has been shown to inhibit SRC and ABL kinases effectively, which are critical in various signaling pathways related to cell proliferation and survival .

Case Study 1: MPS1 Inhibition

In a study focused on the inhibition of MPS1 (Monopolar Spindle 1), a key regulator in cell division, this compound derivatives were evaluated. The compound exhibited IC50_{50} values as low as 0.025 µM in biochemical assays, indicating potent activity against this target .

Case Study 2: Neuroprotective Effects

Another area of research explored the neuroprotective potential of this compound in models of neurodegeneration. Preliminary results suggested that it may reduce oxidative stress markers and improve neuronal survival in vitro .

Toxicological Profile

While the compound shows promising bioactivity, its safety profile needs further investigation. Initial studies indicate low cytotoxicity at therapeutic concentrations; however, higher doses may lead to reduced cell viability .

Table 2: Toxicity Assessment

Concentration (µg/mL)Viability (%)
10>90
50>80
100<70

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-2-8-3-7(5-12)4-10-9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

YDLCHIUZQNINKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)CO

Origin of Product

United States

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